molecular formula C11H11NO3S B1655858 1-Ethyl-2-sulphonatoquinolinium CAS No. 4329-91-3

1-Ethyl-2-sulphonatoquinolinium

Cat. No.: B1655858
CAS No.: 4329-91-3
M. Wt: 237.28 g/mol
InChI Key: VDLUATXFGISGEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-2-sulphonatoquinolinium is a quinoline-derived compound characterized by an ethyl group at the 1-position and a sulfonate group at the 2-position of the quinolinium ring. Quinoline derivatives are widely studied for their applications in medicinal chemistry, catalysis, and materials science due to their aromatic heterocyclic structure. Structural analogs and related quinoline derivatives (e.g., 1-ethylquinolin-2-one, substituted quinolines) offer indirect insights into its properties .

Properties

CAS No.

4329-91-3

Molecular Formula

C11H11NO3S

Molecular Weight

237.28 g/mol

IUPAC Name

1-ethylquinolin-1-ium-2-sulfonate

InChI

InChI=1S/C11H11NO3S/c1-2-12-10-6-4-3-5-9(10)7-8-11(12)16(13,14)15/h3-8H,2H2,1H3

InChI Key

VDLUATXFGISGEH-UHFFFAOYSA-N

SMILES

CC[N+]1=C(C=CC2=CC=CC=C21)S(=O)(=O)[O-]

Canonical SMILES

CC[N+]1=C(C=CC2=CC=CC=C21)S(=O)(=O)[O-]

Other CAS No.

4329-91-3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 1-Ethyl-2-sulphonatoquinolinium with key analogs identified in the evidence:

Compound Substituents Molecular Formula Key Functional Groups Potential Applications
This compound 1-Ethyl, 2-sulphonato C₁₁H₁₂NO₃S⁻ Quinolinium core, sulfonate Catalysis, ionic liquids, solubilization
1-Ethylquinolin-2-one 1-Ethyl, 2-ketone C₁₁H₁₁NO Quinolinone, ethyl group Pharmaceuticals, intermediates
7,8-Dimethylquinolin-3-ol 7,8-Dimethyl, 3-hydroxy C₁₁H₁₁NO Hydroxyquinoline, methyl groups Fluorescent probes, metal chelation
4-Chloro-6-methoxyquinolin-8-amine 4-Chloro, 6-methoxy, 8-amino C₁₀H₁₀ClN₂O Halogen, methoxy, amino groups Antibacterial agents, agrochemicals

Key Observations :

  • Solubility: The sulfonate group in this compound likely confers higher water solubility compared to non-ionic analogs like 1-ethylquinolin-2-one or methyl-substituted quinolines .
  • Reactivity: The quinolinium core is more electrophilic than neutral quinoline derivatives, enabling participation in charge-transfer interactions or as a catalyst in polar reactions.
  • Biological Activity: Unlike amino- or hydroxy-substituted quinolines (e.g., 7,8-dimethylquinolin-3-ol), the sulfonate group may reduce membrane permeability, limiting its direct use in drug design but enhancing utility in extracellular applications .
Thermal and Chemical Stability
  • This compound: Sulfonate groups generally improve thermal stability, but the ionic nature may increase hygroscopicity. No direct data on decomposition temperatures is available.
  • Chloro-Methoxy Derivatives: Halogenated quinolines (e.g., 4-chloro-6-methoxyquinolin-8-amine) often exhibit higher thermal stability due to strong C-Cl bonds but may pose environmental toxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.